molecular formula C10H6BrNO2 B1529638 4-Bromoisoquinoline-1-carboxylic acid CAS No. 1179149-25-7

4-Bromoisoquinoline-1-carboxylic acid

Cat. No. B1529638
M. Wt: 252.06 g/mol
InChI Key: HTOSCFCDHOLOKS-UHFFFAOYSA-N
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Description

4-Bromoisoquinoline-1-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It has a molecular weight of 208.055 . The IUPAC Standard InChI is InChI=1S/C9H6BrN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H .


Synthesis Analysis

The synthesis of 4-bromoisoquinoline involves an electrocyclic reaction catalyzed by palladium . 2-Alkynyl benzyl azides are used as the starting material, and the reaction conditions can be adjusted to selectively produce either 4-bromoisoquinoline or 4-bromoisquinolones . For instance, 4-bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN .


Molecular Structure Analysis

The molecular structure of 4-Bromoisoquinoline-1-carboxylic acid is characterized by a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Physical And Chemical Properties Analysis

Carboxylic acids, including 4-Bromoisoquinoline-1-carboxylic acid, exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . Carboxylic acids with one to four carbon atoms are completely miscible with water, but solubility decreases with increasing molar mass .

Scientific Research Applications

Photolabile Protecting Groups

One application involves the synthesis and photochemistry of photolabile protecting groups for carboxylic acids based on brominated hydroxyquinolines. These compounds, including 8-bromo-7-hydroxyquinoline (BHQ), are reported to possess greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis suitable for in vivo use, making them valuable in the study of biological messengers due to their increased solubility and low fluorescence (Fedoryak & Dore, 2002).

Synthesis of Isoquinolines

Research on the Rhodium-Catalyzed Synthesis of 4-Bromo-1,2-dihydroisoquinolines explores the creation of bromonium ylides through the intramolecular reaction of a benzyl bromide and an α-imino carbene. This method facilitates the synthesis of highly functionalized isoquinolines from readily available precursors, indicating its significance in medicinal chemistry for generating novel compounds (He et al., 2016).

Antitumor Activity

A study on isoquinoline-1-carboxaldehyde thiosemicarbazones, including derivatives synthesized from 4-bromo-1-methylisoquinoline, evaluated their antineoplastic activity. Some compounds demonstrated significant activity against L1210 leukemia in mice, underscoring the therapeutic potential of these derivatives in cancer treatment (Liu et al., 1995).

PARP-1 Inhibitors

Quinoline-8-carboxamides represent a new class of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. The design includes maintaining the required pharmacophore conformation through an intramolecular hydrogen bond, highlighting the role of these compounds in therapeutic activities for various diseases (Lord et al., 2009).

Novel Annulation Methods

The novel 3,4-dihydroisoquinoline annulation process provides an expedient access to medicinally important isoquinoline heterocycles. This method offers a new avenue for synthesizing cyclic Reissert equivalent compounds, which are relevant for developing drugs and studying natural alkaloids (Li & Yang, 2005).

Safety And Hazards

Based on the safety data sheet for a similar compound, 1-Bromoisoquinoline , it can be inferred that 4-Bromoisoquinoline-1-carboxylic acid may be harmful if swallowed and may cause serious eye damage. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area .

Future Directions

The catalytic reduction of carboxylic acid derivatives, including 4-Bromoisoquinoline-1-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . Future research may focus on improving the efficiency and selectivity of these reactions .

properties

IUPAC Name

4-bromoisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOSCFCDHOLOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731398
Record name 4-Bromoisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoisoquinoline-1-carboxylic acid

CAS RN

1179149-25-7
Record name 4-Bromoisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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